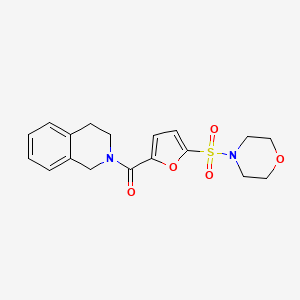
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone , with the molecular formula C18H20N2O5S, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 376.43 g/mol
- IUPAC Name : 3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, including:
- Aldo-Keto Reductase AKR1C3 : This enzyme plays a crucial role in steroid metabolism and is implicated in various diseases, including cancer and metabolic disorders. The compound has shown significant inhibitory effects on AKR1C3, leading to decreased enzyme activity and altered metabolic profiles .
Antimicrobial Activity
Recent studies have indicated that derivatives of the isoquinoline structure exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibition against Mycobacterium tuberculosis (Mtb), with a notable 65% growth inhibition at concentrations around 250 μM . This suggests potential as a therapeutic agent against resistant strains of tuberculosis.
Anticancer Potential
The compound's ability to modulate steroid receptor pathways positions it as a candidate for cancer therapy. Research indicates that isoquinoline derivatives can affect androgen receptor activity, which is critical in prostate cancer progression .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Tuberculosis Inhibition :
-
Inhibition of AKR1C3 :
- Objective : To assess the impact on steroid metabolism.
- Findings : The compound effectively reduced AKR1C3 activity, indicating its potential role in managing conditions related to steroid metabolism disorders .
Data Table: Biological Activity Summary
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHFBRDIFNWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













